Cefazolin(1-)

Description

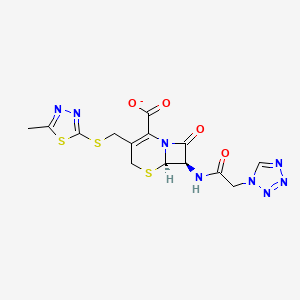

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13N8O4S3- |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/p-1/t9-,12-/m1/s1 |

InChI Key |

MLYYVTUWGNIJIB-BXKDBHETSA-M |

SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-] |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-] |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Cefazolin(1-) synthesis pathway and starting materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefazolin, a first-generation cephalosporin antibiotic, remains a cornerstone in the treatment of various bacterial infections and as a prophylactic agent in surgical procedures. This technical guide provides an in-depth overview of the primary synthesis pathways of Cefazolin, detailing the requisite starting materials, key chemical transformations, and experimental protocols. Both traditional chemical syntheses and modern chemoenzymatic approaches are discussed, with quantitative data presented for comparative analysis. Visual diagrams of the synthetic pathways are provided to facilitate a clear understanding of the molecular transformations involved.

Introduction

Cefazolin is a semi-synthetic cephalosporin characterized by a β-lactam ring fused to a dihydrothiazine ring. Its broad spectrum of activity against Gram-positive and some Gram-negative bacteria is conferred by the specific side chains attached to the 7-aminocephalosporanic acid (7-ACA) nucleus. The synthesis of Cefazolin, therefore, involves the strategic introduction of these side chains onto the 7-ACA core. This guide will explore the prevalent manufacturing routes, focusing on the assembly of the final molecule from its key precursors.

Core Starting Materials

The synthesis of Cefazolin fundamentally relies on three key components:

-

7-Aminocephalosporanic Acid (7-ACA): This is the core bicyclic structure of most cephalosporin antibiotics. It is typically produced by the chemical or enzymatic hydrolysis of Cephalosporin C, a fermentation product.[1][2]

-

(1H-Tetrazol-1-yl)acetic acid: This side chain is attached to the 7-amino group of the 7-ACA nucleus and is crucial for the antibiotic's spectrum of activity.

-

5-Methyl-1,3,4-thiadiazole-2-thiol: This moiety is introduced at the 3-position of the 7-ACA core, displacing an acetoxy group, and plays a role in the pharmacokinetic properties of the drug.

Synthesis Pathways

The synthesis of Cefazolin can be broadly categorized into chemical and chemoenzymatic methods. The primary difference lies in the order of side-chain attachment and the catalysts used for the chemical transformations.

Chemical Synthesis Pathway

The most common chemical synthesis strategy involves a two-step process starting from 7-ACA. There are two main variations of this pathway:

-

Pathway A: Initial Acylation followed by Nucleophilic Substitution. In this route, the 7-amino group of 7-ACA is first acylated with an activated form of (1H-tetrazol-1-yl)acetic acid. The resulting intermediate then undergoes nucleophilic substitution at the 3-position with 5-methyl-1,3,4-thiadiazole-2-thiol.

-

Pathway B: Initial Nucleophilic Substitution followed by Acylation. This alternative pathway begins with the reaction of 7-ACA with 5-methyl-1,3,4-thiadiazole-2-thiol to form the intermediate 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA).[3][4] Subsequently, the 7-amino group of TDA is acylated with (1H-tetrazol-1-yl)acetic acid or its activated derivative to yield Cefazolin.[5]

A visual representation of a common chemical synthesis pathway is provided below:

Figure 1: A generalized chemical synthesis pathway for Cefazolin.

Chemoenzymatic Synthesis Pathway

To address environmental concerns and improve efficiency, chemoenzymatic methods have been developed. These processes utilize enzymes to catalyze specific steps, often with high selectivity and under milder reaction conditions.[6]

A common chemoenzymatic route involves the enzymatic acylation of the TDA intermediate with an ester of (1H-tetrazol-1-yl)acetic acid, catalyzed by an immobilized penicillin G amidase or a cephalosporin-acid synthetase.[7][8] This approach can lead to high yields and purity under aqueous conditions.[7][9]

The workflow for a chemoenzymatic synthesis is depicted below:

Figure 2: Chemoenzymatic synthesis of Cefazolin from the TDA intermediate.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of Cefazolin and its precursors.

Synthesis of (1H-Tetrazol-1-yl)acetic acid

A common method for the synthesis of (1H-tetrazol-1-yl)acetic acid involves the reaction of glycine, triethyl orthoformate, and sodium azide in glacial acetic acid.

Procedure:

-

A mixture of sodium azide (10.5 g, 0.3 mol) and glacial acetic acid (125 ml) is heated to 55°C with stirring under a nitrogen atmosphere.

-

After the solids have mostly dissolved (approximately 15 minutes), glycine (18.75 g, 0.25 mol) and triethyl orthoformate (40 g, 0.27 mol) are added to the reaction mixture.

-

The mixture is heated at 50-55°C with stirring under nitrogen for 6 hours.

-

The reaction mixture is then cooled to room temperature, acidified with concentrated hydrochloric acid (25 ml), and evaporated to dryness.

-

The residue is extracted with ethyl acetate (4 x 100 ml), and the combined extracts are evaporated to yield the product.

Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol

This intermediate can be synthesized from thiosemicarbazide and carbon disulfide.

Procedure:

-

Thiosemicarbazide is reacted with carbon disulfide in the presence of a base like anhydrous sodium carbonate to form 5-amino-1,3,4-thiadiazole-2-thiol.[10]

-

The resulting thiol is then methylated using a suitable methylating agent, such as methyl iodide, to produce 2-amino-5-(methylthio)-1,3,4-thiadiazole.[10]

-

Further reactions can then lead to the desired 5-methyl-1,3,4-thiadiazole-2-thiol.

Synthesis of 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA)

Procedure:

-

A mixture of 30 g of 5-methyl-2-mercapto-1,3,4-thiadiazole, 32 ml of triethylamine, and 5 g of pivalic acid in 2 liters of water is heated to 82°C.

-

To the resulting solution, 40 g of 7-aminocephalosporanic acid (92% purity) and an additional 5 g of pivalic acid are added in one portion.

-

Precipitation of the product begins within a few minutes. The mixture is vigorously stirred at the same temperature for 30 minutes.

-

The mixture is then cooled to 65°C, and the solid product is isolated by filtration, washed with water and acetone, to yield the TDA intermediate.

Chemical Synthesis of Cefazolin

The following is an example of a one-pot chemical synthesis of Cefazolin acid:

Procedure:

-

Preparation of 7-ACA lysate: In a reaction flask, 40.0 g (0.147 mol) of 7-amino-cephalosporanic acid is suspended in 150 g of methylene dichloride and cooled to -10 to -20°C. 18.6 g (0.162 mol) of tetramethyl guanidine is slowly added until the solution becomes clear. This lysate is stored at -20 to -30°C.[11]

-

Preparation of mixed anhydride: In a separate flask, 20.7 g (0.162 mol) of (1H-tetrazol-1-yl)acetic acid is dissolved in 150 g of methylene dichloride and cooled to -10 to -20°C. 16.4 g (0.162 mol) of triethylamine is added, and the mixture is further cooled to -40 to -50°C. 19.5 g (0.162 mol) of pivaloyl chloride is then added, and the reaction proceeds for 1 hour to form the anhydride solution.[11]

-

Acylation: The prepared 7-ACA lysate is added to the mixed anhydride solution while maintaining the temperature at -20 to -40°C. The reaction is stirred for 2 hours.[11]

-

Nucleophilic Substitution and Isolation: Following acylation, 21.4 g (0.162 mol) of 5-methyl-1,3,4-thiadiazole-2-thiol and 7.8 g (0.074 mol) of sodium carbonate are added. The mixture is warmed to 65°C and reacted for 1 hour. The solution is then cooled, and the pH is adjusted to 1.0-2.0 with slow addition of acid to crystallize the Cefazolin acid. The product is filtered, washed, and dried.[11]

Enzymatic Synthesis of Cefazolin

This protocol describes the enzymatic acylation of TDA.

Procedure:

-

An enzymatic reactor is charged with a suspension of TDA in water.

-

The pH of the suspension is adjusted to the optimal range for the enzyme (typically 6.0-8.0) with a suitable base.[8]

-

An ester of (1H-tetrazol-1-yl)acetic acid (e.g., methyl ester) is added to the reactor.

-

The reaction is initiated by the addition of an immobilized enzyme, such as penicillin G amidase. The temperature is maintained between 0 and 10°C.[8]

-

The reaction is monitored by HPLC until completion (typically within a few hours).

-

Upon completion, the enzyme is removed by filtration. The pH of the filtrate is adjusted to below 3.5 with an acid to precipitate the Cefazolin.[8]

-

The precipitated product is filtered, washed with cold water, and dried under vacuum.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods described in the literature.

Table 1: Chemical Synthesis of Cefazolin

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 7-ACA | Tetramethyl guanidine, Pivaloyl chloride | Methylene dichloride | -50 to 65 | 91 | - | [11] |

| 7-ACA | Triethylamine, Pivaloyl chloride | Methylene dichloride | -50 to 65 | - | >98 | [5] |

Table 2: Chemoenzymatic Synthesis of Cefazolin

| Substrate | Acylating Agent | Enzyme | pH | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| TDA | (1H-Tetrazol-1-yl)acetic acid methyl ester | Immobilized Cephalosporin-acid synthetase | 7.5 | 30 | 92-95 | - | [7][9] |

| TDA | (1H-Tetrazol-1-yl)acetic acid methyl ester | Penicillin G Amidase | 6.0-8.0 | 0-10 | 88.2 | 99.5 | [8] |

Conclusion

The synthesis of Cefazolin can be accomplished through various routes, with both chemical and chemoenzymatic methods being well-established. Traditional chemical synthesis offers robust and high-yielding processes, while chemoenzymatic methods provide a more environmentally friendly and highly selective alternative. The choice of a specific synthetic pathway in an industrial setting will depend on a variety of factors, including cost, efficiency, desired purity, and environmental impact. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals involved in the development and manufacturing of this essential antibiotic.

References

- 1. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum [mdpi.com]

- 2. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3-cephem-4-carboxylic Acid CAS#: 30246-33-4 [amp.chemicalbook.com]

- 4. 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3-cephem-4-carboxylic Acid | 30246-33-4 [chemicalbook.com]

- 5. pu.edu.pk [pu.edu.pk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP1416054B1 - Simple enzymatic process for preparing cefazolin - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. CN104910188A - Synthetic method of cefazolin acid - Google Patents [patents.google.com]

Navigating the Gram-Positive Frontier: A Technical Guide to the Biological Activity of Cefazolin

For Immediate Release

[City, State] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biological activity spectrum of Cefazolin against gram-positive bacteria. Cefazolin, a first-generation cephalosporin, remains a cornerstone in the clinical management of infections caused by susceptible gram-positive cocci. This document collates quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for understanding its antimicrobial properties.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][3][4] By binding to and inactivating these proteins, Cefazolin disrupts the cross-linking of peptidoglycan chains, leading to a compromised cell wall and subsequent bacterial lysis.[1][3][4] This mode of action is particularly effective against actively dividing bacteria.[3][5]

Caption: Cefazolin's mechanism of action against gram-positive bacteria.

In Vitro Activity Spectrum

Cefazolin demonstrates potent activity against a wide range of gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Staphylococcus aureus

Cefazolin is highly effective against methicillin-susceptible Staphylococcus aureus (MSSA).[6][7] However, methicillin-resistant S. aureus (MRSA) is uniformly resistant to Cefazolin due to the presence of the mecA gene, which encodes for an altered PBP (PBP2a) with low affinity for β-lactam antibiotics.[4][7][8]

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| MSSA | 98 | - | 2 (standard inoculum) | - | [9] |

| MSSA | 364 | - | - | 0.25 - 2 (standard inoculum) | [10] |

| MSSA | - | - | - | 1-2 | [11] |

| MSSA (methicillin-susceptible) | 365 | 1.3 (mean) | - | - | [12] |

| MRSA | 1,239 | 64 | 256 | ≤512 (99.9% of isolates) | [11] |

Coagulase-Negative Staphylococci (CoNS)

The susceptibility of CoNS to Cefazolin can be variable. Methicillin-susceptible strains are generally susceptible, while methicillin-resistant strains exhibit cross-resistance to Cefazolin.[13]

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| CoNS (methicillin-susceptible) | - | - | 4 | - | [14] |

| CoNS (methicillin-resistant) | - | - | 64 | - | [14] |

| CoNS (neonatal bacteremia) | 99 | - | 16 | ≤8 (75% of isolates) | [15] |

| CoNS (methicillin-susceptible) | 165 | 1.6 (mean) | - | - | [12] |

Streptococcus Species

Cefazolin is generally active against various streptococcal species, including β-hemolytic streptococci and viridans group streptococci.

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Value (µg/mL) | Reference |

| β-hemolytic streptococci | - | - | - | 0.25 (inhibitory concentration) | [16][17] |

| α-hemolytic streptococci | - | - | - | 2.0 (inhibitory concentration) | [16][17] |

| Viridans group streptococci | 60 | 0.125 | 8 | - | [18] |

| Streptococcus pneumoniae | 22 | - | - | All inhibited by ≤0.2 | [19] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Cefazolin is typically determined using broth microdilution or agar dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

-

Preparation of Cefazolin Stock Solution: A stock solution of Cefazolin is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is recorded as the lowest concentration of Cefazolin that completely inhibits visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cefazolin Inoculum Effect (CIE)

For some MSSA isolates, a significant increase in the Cefazolin MIC is observed at higher bacterial inocula (e.g., 10^7 CFU/mL) compared to the standard inoculum (10^5 CFU/mL).[9][10][20] This "inoculum effect" is often associated with the production of certain types of β-lactamases by the bacteria.[9]

Protocol for Assessing CIE:

The standard broth microdilution or macrodilution method is followed, but with a higher final inoculum concentration of approximately 5 x 10^7 CFU/mL.[9][20] The MIC at the high inoculum is then compared to the MIC obtained with the standard inoculum. A pronounced inoculum effect is generally defined as a high-inoculum MIC of ≥16 µg/mL for an isolate that is susceptible at the standard inoculum.[9][10][20]

Mechanisms of Resistance in Gram-Positive Bacteria

Bacterial resistance to Cefazolin, and β-lactams in general, can occur through several mechanisms.

-

Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of Cefazolin, rendering it inactive.[21] This is a common resistance mechanism in Staphylococcus aureus.

-

Alteration of Target Site: Modifications in the structure of PBPs, which reduce the binding affinity of Cefazolin.[21] The most prominent example is the PBP2a protein in MRSA.[4][8]

-

Reduced Permeability: Changes in the bacterial cell wall that limit the access of Cefazolin to its PBP targets.[21]

-

Efflux Pumps: The active transport of the antibiotic out of the bacterial cell.[21]

Caption: Overview of Cefazolin resistance mechanisms.

Time-Kill Kinetics

Cefazolin exhibits time-dependent bactericidal activity, meaning its efficacy is more dependent on the duration the concentration remains above the MIC rather than the peak concentration achieved.[4] Studies have shown that Cefazolin can be bactericidal against susceptible organisms, although its activity may be slower compared to other agents like vancomycin against certain strains.[22] For instance, one study found Cefazolin to be bactericidal against 30% of MSSA strains at four times the MIC after 24 hours.[22]

Conclusion

Cefazolin remains a valuable and effective antibiotic for the treatment of infections caused by susceptible gram-positive bacteria, particularly MSSA and streptococci. A thorough understanding of its mechanism of action, in vitro activity spectrum, and potential for resistance is crucial for its appropriate clinical use. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important antimicrobial agent.

References

- 1. Cefazolin - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]

- 4. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 5. litfl.com [litfl.com]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. msurjonline.mcgill.ca [msurjonline.mcgill.ca]

- 9. Inoculum Effect with Cefazolin among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus: Frequency and Possible Cause of Cefazolin Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cefazolin high-inoculum effect in methicillin-susceptible Staphylococcus aureus from South American hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cefazolin potency against methicillin-resistant Staphylococcus aureus: a microbiologic assessment in support of a novel drug delivery system for skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Susceptibility to cefazolin, cefamandole and ceftazidime in Staphylococcus strains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity of cephalosporins against methicillin-susceptible and methicillin-resistant, coagulase-negative staphylococci: minimal effect of beta-lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity of cephalosporins against coagulase-negative staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cefazolin susceptibility of coagulase-negative staphylococci (CoNS) causing late-onset neonatal bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro studies with cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Studies with Cefazolin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. journals.asm.org [journals.asm.org]

- 20. journals.asm.org [journals.asm.org]

- 21. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparative time-kill study of doxycycline, tigecycline, cefazolin and vancomycin against several clones of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefazolin(1-) molecular formula and weight for experimental calculations

This technical guide provides essential information for researchers, scientists, and drug development professionals on the molecular properties and experimental use of Cefazolin in its anionic form, Cefazolin(1-). This document outlines its core molecular data, detailed experimental protocols for assessing its antibacterial activity, and a summary of its mechanism of action.

Core Molecular and Physicochemical Data

Cefazolin is a first-generation cephalosporin antibiotic.[1] In biological systems, it often exists as the Cefazolin(1-) anion. The fundamental molecular and physical properties are summarized below for ease of reference in experimental calculations.

| Property | Value | Source(s) |

| Molecular Formula (Cefazolin) | C₁₄H₁₄N₈O₄S₃ | [1][2] |

| Molecular Formula (Cefazolin(1-)) | C₁₄H₁₃N₈O₄S₃⁻ | [1][3] |

| Molecular Weight (Cefazolin) | ~454.51 g/mol | [1][2] |

| Molecular Weight (Cefazolin(1-)) | ~453.50 g/mol | Derived from[1][2] |

| CAS Number (Cefazolin) | 25953-19-9 | [1][2] |

| CAS Number (Cefazolin Sodium) | 27164-46-1 | [3] |

| Molecular Weight (Cefazolin Sodium) | ~476.49 g/mol | [4][5] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] The primary target of Cefazolin is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[6][8] These enzymes are crucial for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains that give the cell wall its structural integrity.[8][9] By binding to and inactivating these PBPs, Cefazolin prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.[6][7]

References

- 1. Cefazolin | C14H14N8O4S3 | CID 33255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Cefazolin Sodium | C14H13N8NaO4S3 | CID 23675322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. agscientific.com [agscientific.com]

- 6. Cefazolin - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]

- 8. microbenotes.com [microbenotes.com]

- 9. m.youtube.com [m.youtube.com]

Cefazolin's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefazolin, a first-generation cephalosporin, exerts its bactericidal effects by targeting and acylating penicillin-binding proteins (PBPs), essential enzymes in the terminal stages of bacterial cell wall biosynthesis. This covalent modification inhibits the transpeptidase activity of PBPs, disrupting the cross-linking of peptidoglycan chains. The resulting structural instability of the cell wall leads to bacterial lysis and death. The efficacy of Cefazolin is directly correlated with its binding affinity to specific PBPs in both Gram-positive and Gram-negative bacteria. This guide provides an in-depth analysis of Cefazolin's interaction with PBPs, including available quantitative binding data, detailed experimental methodologies for affinity determination, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Binding Affinity of Cefazolin to PBPs

The binding affinity of Cefazolin for various PBPs is a critical determinant of its antibacterial spectrum and potency. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (KD). While comprehensive quantitative data for all PBPs across all relevant species is not exhaustively available in the public domain, this section summarizes the key findings for Staphylococcus aureus and Escherichia coli.

Table 1: Cefazolin Binding Affinity (IC50) for Staphylococcus aureus PBPs

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Bacterial Strain | Notes |

| PBP1 | Data not available | Methicillin-Resistant S. aureus (MRSA) | Cefazolin has a higher affinity for PBP1 compared to cefoxitin or cefotetan.[1] |

| PBP2 | 0.078 | Susceptible S. aureus | High affinity, indicating a primary target.[2] |

| PBP3 | Data not available | Methicillin-Resistant S. aureus (MRSA) | Cefazolin has a higher affinity for PBP3 compared to cefoxitin or cefotetan.[1] |

| PBP4 | >30 | Susceptible S. aureus | Low affinity, suggesting it is not a primary target.[2] |

Table 2: Cefazolin Binding Affinity for Escherichia coli PBPs

| Penicillin-Binding Protein (PBP) | Binding Affinity | Notes |

| PBP1a | Primary Target | Cefazolin primarily binds to PBP1a in E. coli. Specific quantitative data (IC50, Ki, KD) is not readily available. |

| PBP1b | Data not available | |

| PBP2 | Data not available | |

| PBP3 | Data not available |

Experimental Protocols for Determining PBP Binding Affinity

The determination of Cefazolin's binding affinity to PBPs can be accomplished through several robust experimental methodologies. The most common approaches involve competitive binding assays using fluorescently labeled β-lactams.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)

This method relies on the competition between unlabeled Cefazolin and a fluorescent penicillin derivative, such as Bocillin-FL, for binding to the active site of PBPs.

Principle: The amount of fluorescent signal from Bocillin-FL bound to PBPs is inversely proportional to the concentration and affinity of the competing unlabeled Cefazolin.

Detailed Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest (e.g., S. aureus, E. coli) to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Lyse the cells using mechanical disruption (e.g., sonication or French press) or enzymatic digestion (e.g., lysozyme).

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Competitive Binding Reaction:

-

In a microtiter plate or microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of Cefazolin for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Include a control sample with no Cefazolin.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of Bocillin-FL to each reaction and incubate for a shorter period (e.g., 10-15 minutes) at the same temperature. Bocillin-FL will bind to the PBP active sites not occupied by Cefazolin.

-

-

SDS-PAGE and Fluorescence Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager with appropriate excitation and emission wavelengths for Bocillin-FL (e.g., ~488 nm excitation, ~520 nm emission).

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Plot the percentage of Bocillin-FL binding (relative to the no-Cefazolin control) against the logarithm of the Cefazolin concentration.

-

Determine the IC50 value, which is the concentration of Cefazolin that causes a 50% reduction in the fluorescent signal, by fitting the data to a suitable dose-response curve.

-

Fluorescence Polarization (FP) Assay

This technique measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger molecule.

Principle: A small, fluorescently labeled β-lactam (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a much larger PBP, its rotation slows down, leading to an increase in fluorescence polarization. Unlabeled Cefazolin will compete with the tracer for PBP binding, causing a decrease in polarization.

Detailed Methodology:

-

Reagent Preparation:

-

Purify the target PBP.

-

Prepare a solution of a fluorescently labeled β-lactam tracer (e.g., a derivative of penicillin or cephalosporin).

-

Prepare serial dilutions of Cefazolin.

-

-

Assay Setup:

-

In a suitable microplate (e.g., black, low-binding), add the purified PBP, the fluorescent tracer at a fixed concentration, and varying concentrations of Cefazolin.

-

Include controls for the tracer alone (minimum polarization) and the tracer with PBP in the absence of Cefazolin (maximum polarization).

-

-

Measurement:

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization against the logarithm of the Cefazolin concentration.

-

Determine the IC50 value from the resulting competition curve. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the KD of the fluorescent tracer is known.

-

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway: Bacterial Cell Wall Synthesis and PBP Inhibition

The following diagram illustrates the final stages of peptidoglycan synthesis and the mechanism of its inhibition by Cefazolin.

Caption: Cefazolin inhibits PBPs, blocking peptidoglycan cross-linking.

Experimental Workflow: Competitive PBP Binding Assay

The following diagram outlines the key steps in the competitive PBP binding assay.

References

An In-depth Technical Guide to Cefazolin(1-) for Academic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefazolin, a first-generation cephalosporin antibiotic, has been a cornerstone in the management of bacterial infections since its introduction.[1] Administered parenterally, it is widely utilized for surgical prophylaxis and the treatment of various infections caused by susceptible organisms.[2][3] This technical guide provides a comprehensive overview of Cefazolin(1-), focusing on its core scientific principles, quantitative data, and detailed experimental protocols to support academic and research endeavors in drug development.

Mechanism of Action

Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary target of Cefazolin is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[4][5] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity.[5]

By binding to and inactivating PBPs, Cefazolin blocks the transpeptidation step in peptidoglycan assembly.[6] This disruption leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[4][5]

Figure 1: Mechanism of action of Cefazolin(1-).

Antimicrobial Spectrum

Cefazolin is primarily active against Gram-positive cocci and has limited activity against some Gram-negative bacteria.[7] It is particularly effective against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[6]

Table 1: Antimicrobial Spectrum of Cefazolin

| Organism Type | Generally Susceptible | Generally Resistant |

| Gram-positive Aerobes | Staphylococcus aureus (methicillin-susceptible), Staphylococcus epidermidis, Streptococcus pneumoniae, Streptococcus pyogenes (Group A Streptococcus), Streptococcus agalactiae (Group B Streptococcus) | Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus spp. |

| Gram-negative Aerobes | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis[6] | Pseudomonas aeruginosa, Enterobacter spp., Serratia spp., Morganella morganii, Providencia spp. |

| Anaerobes | Limited activity | Most anaerobic bacteria |

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

MIC values are a critical measure of an antibiotic's potency against a specific microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides interpretive criteria for Cefazolin susceptibility testing.[8]

Table 2: Cefazolin MIC Breakpoints (CLSI) [8][9]

| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales (Systemic Infections) | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |

| Enterobacterales (Uncomplicated UTIs) | ≤ 16 µg/mL | - | ≥ 32 µg/mL |

| Staphylococcus spp. | ≥ 23 mm (disk diffusion) | 20-22 mm (disk diffusion) | ≤ 19 mm (disk diffusion) |

Note: For disk diffusion, the zone diameter is measured in mm.

Pharmacokinetic Parameters

The pharmacokinetic profile of Cefazolin is characterized by rapid absorption after parenteral administration and primary elimination through the kidneys.

Table 3: Pharmacokinetic Parameters of Cefazolin in Adults with Normal Renal Function

| Parameter | Value | Reference |

| Half-life (t½) | ~1.8 hours (IV), ~2.0 hours (IM) | [8] |

| Protein Binding | 80% - 86% | [6] |

| Peak Serum Concentration (1g IV dose) | ~185 µg/mL | [8] |

| Peak Serum Concentration (1g IM dose) | ~64 µg/mL at 1 hour | [8] |

| Elimination | Primarily renal (70-80% excreted unchanged in urine) | [8] |

| Volume of Distribution (Vd) | 11.50 L | [10] |

| Clearance (CL) | 4.03 L/h | [10] |

Mechanisms of Resistance

Bacterial resistance to Cefazolin can emerge through several mechanisms.

-

Enzymatic Degradation: The most common mechanism of resistance is the production of β-lactamase enzymes that hydrolyze the β-lactam ring of Cefazolin, rendering it inactive.[11]

-

Alteration of Target Site: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of Cefazolin, thereby decreasing its efficacy.[11]

-

Reduced Permeability: Changes in the bacterial outer membrane, such as alterations in porin channels in Gram-negative bacteria, can limit the entry of Cefazolin into the cell.[11]

-

Efflux Pumps: Some bacteria possess efflux pumps that actively transport Cefazolin out of the cell, preventing it from reaching its target PBPs at an effective concentration.[2]

Figure 2: Logical relationships of Cefazolin resistance.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of Cefazolin.[12][13]

Objective: To determine the lowest concentration of Cefazolin that inhibits the visible growth of a bacterial isolate.

Materials:

-

Cefazolin analytical standard powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline (0.85% NaCl)

-

Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

Procedure:

-

Preparation of Cefazolin Stock Solution:

-

Aseptically prepare a stock solution of Cefazolin in a suitable sterile solvent (e.g., sterile distilled water) to a known high concentration (e.g., 1280 µg/mL).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter if the solvent is not pre-sterilized.

-

Store aliquots of the stock solution at -20°C or below.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the Cefazolin stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic. This will result in a range of Cefazolin concentrations.

-

Designate a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only uninoculated CAMHB).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.

-

-

Interpretation of Results:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Cefazolin at which there is no visible growth.

-

The growth control well should be turbid, and the sterility control well should be clear.

-

Figure 3: Experimental workflow for MIC determination.

In Vivo Efficacy Study: Mouse Pneumonia Model[14][15]

Objective: To evaluate the in vivo efficacy of Cefazolin in a murine model of bacterial pneumonia.

Materials:

-

Specific pathogen-free mice (e.g., Swiss-Webster)

-

Bacterial strain of interest (e.g., methicillin-susceptible Staphylococcus aureus)

-

Cefazolin for injection

-

Sterile saline or appropriate vehicle for Cefazolin

-

Anesthesia

-

Endotracheal tubes or equivalent for intratracheal inoculation

-

Equipment for euthanasia and tissue homogenization

Procedure:

-

Animal Acclimation and Preparation:

-

Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

-

Ensure access to food and water ad libitum.

-

-

Infection:

-

Culture the bacterial strain to the mid-logarithmic growth phase.

-

Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 2 x 10⁶ to 2 x 10⁷ CFU/mouse).

-

Anesthetize the mice.

-

Inoculate the bacterial suspension directly into the lungs via an endotracheal tube.

-

-

Treatment:

-

At a predetermined time post-infection (e.g., 5 hours), administer Cefazolin or the vehicle control intraperitoneally.

-

The dosage of Cefazolin should be based on previous pharmacokinetic studies in mice to mimic human exposure.

-

-

Endpoint and Analysis:

-

At a specified time after treatment (e.g., 24 hours), humanely euthanize the mice.

-

Aseptically harvest the lungs (and other organs like liver and kidneys if investigating dissemination).

-

Homogenize the tissues in a known volume of sterile saline.

-

Perform serial dilutions of the homogenates and plate on appropriate agar media to determine the bacterial load (CFU/gram of tissue).

-

Compare the bacterial loads between the Cefazolin-treated and control groups to assess efficacy.

-

Quantification of Cefazolin in Serum: High-Performance Liquid Chromatography (HPLC)[1]

Objective: To determine the concentration of Cefazolin in serum samples for pharmacokinetic studies.

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Cefazolin analytical standard

-

Internal standard (e.g., cefamandole)

-

Acetonitrile (HPLC grade)

-

Mobile phase (e.g., a mixture of acetonitrile, water, and a buffer like potassium phosphate)

-

Serum samples

-

Protein precipitation agent (e.g., acetonitrile or trichloroacetic acid)

-

Centrifuge

Procedure:

-

Sample Preparation:

-

To a known volume of serum, add a protein precipitation agent (e.g., acetonitrile) to deproteinize the sample.

-

Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness (e.g., under a stream of nitrogen).

-

Reconstitute the residue in a known volume of the mobile phase or water.

-

-

Chromatographic Conditions:

-

Set the HPLC system with a C18 column.

-

Use an isocratic mobile phase (e.g., a mixture of acetonitrile, water, and 0.5M KH₂PO₄ in a ratio of 100:894:6, v/v).

-

Set the flow rate (e.g., 1.5 mL/min).

-

Set the UV detector to a wavelength of 272 nm.

-

-

Analysis:

-

Inject a standard volume of the prepared sample onto the HPLC column.

-

Record the chromatogram and determine the peak area corresponding to Cefazolin and the internal standard.

-

-

Quantification:

-

Prepare a standard curve by analyzing known concentrations of Cefazolin in blank serum.

-

Plot the ratio of the peak area of Cefazolin to the peak area of the internal standard against the concentration of Cefazolin.

-

Use the standard curve to determine the concentration of Cefazolin in the unknown samples.

-

Conclusion

This technical guide provides a foundational resource for researchers and drug development professionals working with Cefazolin(1-). The detailed information on its mechanism of action, antimicrobial spectrum, quantitative data, and experimental protocols is intended to facilitate further academic research and development. A thorough understanding of these core aspects is essential for the continued effective and responsible use of this important antibiotic.

References

- 1. Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cefazolin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cefazolin for Injection, USP For IM or IV Use [dailymed.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. clsi.staging.fynydd.com [clsi.staging.fynydd.com]

- 10. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 11. goums.ac.ir [goums.ac.ir]

- 12. benchchem.com [benchchem.com]

- 13. In vivo evaluation of cefazolin inoculum effect in the treatment of experimental Staphylococcus aureus pneumonia with cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Cefazolin(1-) In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Cefazolin, a first-generation cephalosporin antibiotic. The included methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action and Resistance

Cefazolin is a bactericidal agent that inhibits the synthesis of the bacterial cell wall.[1] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis. The primary mechanisms of resistance to Cefazolin in Gram-negative bacteria include the production of β-lactamase enzymes that inactivate the antibiotic and alterations in the bacterial cell membrane that decrease drug uptake.[2]

Quantitative Data Summary

Accurate interpretation of in vitro susceptibility testing relies on the use of established breakpoints. The following tables summarize the Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameter breakpoints for Cefazolin against Enterobacterales as provided by CLSI and EUCAST.

Table 1: CLSI Cefazolin Breakpoints for Enterobacterales (Systemic Infections) [2][3]

| Interpretive Category | MIC (µg/mL) |

| Susceptible (S) | ≤2 |

| Intermediate (I) | 4 |

| Resistant (R) | ≥8 |

NOTE: These breakpoints are based on a dosage regimen of 2 g administered every 8 hours.[2]

Table 2: CLSI Cefazolin Breakpoints for Enterobacterales (Uncomplicated Urinary Tract Infections) [4]

| Interpretive Category | MIC (µg/mL) | Disk Diffusion (30 µg disk) Zone Diameter (mm) |

| Susceptible (S) | ≤16 | ≥15 |

| Resistant (R) | ≥32 | ≤14 |

Table 3: EUCAST Cefazolin Quality Control Ranges [5]

| Quality Control Strain | Method | Antimicrobial Concentration | Target Value | MIC Range (mg/L) | Zone Diameter Range (mm) |

| Escherichia coli ATCC 25922 | MIC | - | 2 | 1-4 | - |

| Escherichia coli ATCC 25922 | Disk Diffusion | 30 µg | 24 | - | 21-27 |

Experimental Protocols

Accurate and reproducible susceptibility testing requires strict adherence to standardized protocols. The following sections detail the methodologies for broth microdilution, disk diffusion, and gradient diffusion testing.

Protocol 1: Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of Cefazolin that inhibits the visible growth of a bacterium in a liquid growth medium.

Materials:

-

Cefazolin analytical standard powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture (18-24 hours old)

-

Sterile saline or broth

-

Spectrophotometer (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Cefazolin Stock Solution Preparation:

-

Prepare a stock solution of Cefazolin powder in a suitable sterile solvent (e.g., sterile distilled water) to a known high concentration (e.g., 1280 µg/mL).

-

Ensure the solution is well-dissolved and filter-sterilize if necessary.

-

Store aliquots at -20°C or below.

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

-

Transfer the colonies to a tube of sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13 for a 0.5 McFarland standard).[6]

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Plate Preparation and Inoculation:

-

Perform serial two-fold dilutions of the Cefazolin stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).

-

Inoculate each well (except the sterility control well) with the diluted bacterial suspension. The final volume in each well should be 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefazolin that shows no visible growth.

-

The growth control well should be turbid, and the sterility control well should be clear.

-

Protocol 2: Kirby-Bauer Disk Diffusion Testing

This qualitative method assesses the susceptibility of bacteria to Cefazolin by measuring the diameter of the zone of growth inhibition around a Cefazolin-impregnated disk.[9][10][11]

Materials:

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Cefazolin antimicrobial susceptibility test disks (30 µg)

-

Bacterial culture (18-24 hours old)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Forceps

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9]

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Application:

-

Using sterile forceps, place a 30 µg Cefazolin disk onto the surface of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.[12]

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[11]

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

-

Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter breakpoints provided in the CLSI or EUCAST guidelines.

-

Protocol 3: Gradient Diffusion (E-test) MIC Testing

This method utilizes a plastic strip with a predefined gradient of Cefazolin to determine the MIC.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Cefazolin gradient diffusion strips (e.g., E-test)

-

Bacterial culture (18-24 hours old)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum and Plate Preparation:

-

Prepare a standardized inoculum and inoculate the MHA plate as described in the Kirby-Bauer disk diffusion protocol.

-

-

Strip Application:

-

Carefully place the Cefazolin gradient diffusion strip onto the inoculated agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

After incubation, an elliptical zone of inhibition will be visible.

-

Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[13] If the intersection falls between two markings, round up to the higher value.

-

Quality Control

Regular quality control is essential to ensure the accuracy and reproducibility of susceptibility testing. Recommended QC strains, such as Escherichia coli ATCC 25922, should be tested with each batch of susceptibility tests. The resulting MIC or zone diameter should fall within the acceptable ranges established by CLSI or EUCAST.[5]

Visualizations

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

Caption: Workflow for Gradient Diffusion (E-test) Susceptibility Testing.

References

- 1. goums.ac.ir [goums.ac.ir]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. clsi.staging.fynydd.com [clsi.staging.fynydd.com]

- 4. Cefazolin as a predictor of urinary cephalosporin activity in indicated Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. szu.gov.cz [szu.gov.cz]

- 6. universe84a.com [universe84a.com]

- 7. Preparation of McFarland Turbidity Standards • Microbe Online [microbeonline.com]

- 8. microbenotes.com [microbenotes.com]

- 9. asm.org [asm.org]

- 10. microbenotes.com [microbenotes.com]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. m.youtube.com [m.youtube.com]

- 13. health.maryland.gov [health.maryland.gov]

Application Notes and Protocols for Cefazolin in Animal Models of Bacterial Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefazolin, a first-generation cephalosporin antibiotic, in various preclinical animal models of bacterial infection. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of Cefazolin.

Overview of Cefazolin

Cefazolin is a time-dependent, bactericidal antibiotic that inhibits bacterial cell wall synthesis.[1][2] It is primarily active against Gram-positive aerobes, such as Staphylococcus aureus and Streptococcus spp., and has limited activity against Gram-negative aerobes.[3][4] Due to its efficacy and safety profile, Cefazolin is widely used for surgical prophylaxis in both human and veterinary medicine.[2][5] This document details its application in established animal models of pneumonia, osteomyelitis, skin and soft tissue infections, and sepsis.

Pharmacokinetic Parameters of Cefazolin in Animal Models

Understanding the pharmacokinetic profile of Cefazolin in different species is crucial for designing effective dosing regimens. The following tables summarize key pharmacokinetic parameters of Cefazolin in various animal models.

Table 1: Pharmacokinetic Parameters of Cefazolin in Canine and Feline Models

| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | T½ (hours) | AUC (h·µg/mL) | Reference(s) |

| Dog | 25 | IV | - | 0.97 | - | [6] |

| Dog | 22 | IV | 37.3 | 0.96 | 74.99 | [6] |

| Dog | 22 (IV) + 22 (IM) | IV + IM | 51.5 | 1.11 | 154.16 | [6] |

| Cat | 20 | IV | 134.80 | 1.18 | - | [7] |

Table 2: Pharmacokinetic Parameters of Cefazolin in Rodent and Rabbit Models

| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | T½ (hours) | AUC (h·µg/mL) | Reference(s) |

| Rat | 100 | - | - | 1.1 | - | [8] |

| Rabbit | 30 | - | - | 5 | - | [8] |

| Mouse | - | - | - | - | - |

Experimental Protocols and Efficacy Data

This section provides detailed protocols for inducing bacterial infections in animal models and summarizes the efficacy of Cefazolin treatment.

Murine Pneumonia Model

This model is used to evaluate the efficacy of antibiotics against respiratory tract infections.

Experimental Workflow: Murine Pneumonia Model

Caption: Workflow for a murine pneumonia model to test Cefazolin efficacy.

Protocol: Murine Pneumonia Induced by Klebsiella pneumoniae

-

Animal Model: Use specific pathogen-free female C57BL/6J mice, 6-8 weeks old.[5][9]

-

Acclimatization: Allow mice to acclimatize for at least 72 hours before the experiment.[9]

-

Bacterial Culture: Culture Klebsiella pneumoniae (e.g., strain DT-S) in a suitable broth to the desired concentration.[10]

-

Anesthesia: Anesthetize mice using an appropriate method, such as an intraperitoneal injection of a ketamine and xylazine cocktail.[6]

-

Inoculation: Inoculate the mice intranasally or via an endotracheal tube with a specific bacterial load (e.g., 2 × 10⁴ CFU/mouse).[6][11]

-

Treatment: Initiate Cefazolin treatment at a predetermined time point post-infection (e.g., 5 hours).[11] Administer Cefazolin via the desired route (e.g., intraperitoneally).

-

Endpoint Analysis: At specified time points, euthanize the mice.[6] Aseptically remove the lungs, weigh them, and homogenize in sterile saline or PBS.[12] Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[3][13]

Table 3: Efficacy of Cefazolin in Murine Pneumonia Models

| Pathogen | Treatment Regimen | Outcome | Reference(s) |

| Klebsiella pneumoniae DT-S | Various dosage schedules | Cefotiam was ~8 times more active than Cefazolin. A low, sustained plasma level of Cefazolin was more effective than a high, transient level. | [10] |

| Staphylococcus aureus (CIE+) | Intraperitoneal Cefazolin | Reduced bacterial density in lungs compared to untreated controls (6.0 ± 1.6 vs 9.4 ± 2.7 log10 CFU/g). Efficacy was lower compared to CIE- strain. | [11] |

| Staphylococcus aureus (CIE-) | Intraperitoneal Cefazolin | Reduced bacterial density in lungs (4.4 ± 0.8 log10 CFU/g). | [11] |

CIE: Cefazolin Inoculum Effect

Rabbit Osteomyelitis Model

This model is suitable for studying bone and joint infections, which often require prolonged antibiotic therapy.

Experimental Workflow: Rabbit Osteomyelitis Model

Caption: Workflow for a rabbit osteomyelitis model to test Cefazolin efficacy.

Protocol: Rabbit Osteomyelitis Induced by Staphylococcus aureus

-

Anesthesia: Anesthetize the rabbits according to institutional guidelines.

-

Surgical Procedure: Make an incision to expose the tibia or femur.[15] Create a cortical defect using a drill to access the medullary canal.[15]

-

Inoculation: Inject a suspension of S. aureus (e.g., 10⁹ CFU) into the medullary canal.[16] Some protocols may also include a sclerosing agent to promote infection.

-

Wound Closure: Close the surgical site.

-

Treatment: Begin Cefazolin administration. A common regimen is subcutaneous injection every 6 hours for 28 days.[14][17]

-

Endpoint Analysis: After the treatment period, euthanize the animals. Aseptically collect the infected bone for microbiological analysis to determine the presence or absence of bacteria.[14][17]

Table 4: Efficacy of Cefazolin in Rabbit Osteomyelitis Model

| Pathogen | Treatment Regimen | Outcome | Reference(s) |

| Staphylococcus aureus | 5 mg/kg SC, every 6h for 28 days | S. aureus found in 12 of 22 rabbits. | [14][17] |

| Staphylococcus aureus | 15 mg/kg SC, every 6h for 28 days | S. aureus found in 12 of 23 rabbits. | [14][17] |

| Staphylococcus aureus | Systemic Cefazolin | Significantly reduced radiological and histological severity scores compared to control. | [1] |

Rat Skin and Soft Tissue Infection (SSTI) Model

This model is used to simulate surgical wound infections or other skin and soft tissue infections.

Experimental Workflow: Rat SSTI Model

References

- 1. In Vivo Effects of Cefazolin, Daptomycin, and Nafcillin in Experimental Endocarditis with a Methicillin-Susceptible Staphylococcus aureus Strain Showing an Inoculum Effect against Cefazolin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. olac.berkeley.edu [olac.berkeley.edu]

- 3. Bacterial quantification in tissue homogenates from in vivo pharmacodynamic studies using growth curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Cephalosporin pharmacokinetics in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Murine pneumonia model. [bio-protocol.org]

- 6. Murine model of pneumonia. [bio-protocol.org]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 13. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiologically based pharmacokinetic model for cefazolin in rabbits and its preliminary extrapolation to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

Cefazolin in Murine Research: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of Cefazolin(1-), a first-generation cephalosporin antibiotic, for in vivo mouse studies. The following protocols and data are compiled from peer-reviewed research to ensure accuracy and reproducibility in experimental settings.

Data Presentation: Cefazolin Dosage and Administration in Mice

The following tables summarize quantitative data on Cefazolin dosage, administration routes, and experimental contexts from various mouse studies. This information is intended to guide researchers in selecting appropriate parameters for their experimental designs.

| Application | Mouse Strain | Dosage | Route of Administration | Frequency/Duration | Reference |

| Surgical Prophylaxis (Wound Infection Model) | Swiss-Webster | 10 mg | Intraperitoneal (IP) | Single preoperative dose; or preoperative and one postoperative dose 4 hours later | [1] |

| Implant-Related Infection Model | Not Specified | 25 mg/kg (low-dose) | Subcutaneous (SC) | Single injection ~15 minutes prior to surgical incision | [2] |

| Implant-Related Infection Model | Not Specified | 250 mg/kg (high-dose) | Subcutaneous (SC) | Single injection ~15 minutes prior to surgical incision | [2] |

| Postoperative Cognitive Dysfunction Study | CD-1 | 300 mg/kg | Intraperitoneal (IP) | 1 hour before surgery, then once daily for 5 days post-surgery | [3] |

| Neutropenic Infection Model | Not Specified | Dose-dependent | Not Specified | Single dose 1 hour post-infection | [4] |

| Periprosthetic Joint Infection Model | Not Specified | Not Specified | Not Specified | Prophylaxis for 24 hours or 4 days | [5] |

| Pharmacokinetic Study | Not Specified | Not Specified | Intravenous (IV) | Not Specified | [6] |

| Aerosol Delivery for Lung Infection | Not Specified | Body-delivered dose of 3-5 mg/kg | Aerosol Inhalation | Not Specified | [7][8] |

Experimental Protocols

Preparation of Cefazolin for Injection

Cefazolin is typically supplied as a sterile powder for reconstitution. The following is a general protocol for its preparation for in vivo studies.

Materials:

-

Sterile diluent:

-

Sterile syringes and needles

-

Alcohol swabs

Protocol:

-

Determine the Required Concentration: Calculate the final concentration needed based on the desired dosage (mg/kg) and the injection volume suitable for mice (typically 100-200 µL).

-

Reconstitution:

-

Disinfect the rubber stopper of the Cefazolin vial and the diluent vial with an alcohol swab.

-

Using a sterile syringe, draw up the calculated volume of the chosen diluent. For example, adding 9.5 mL of Sterile Water for Injection to a 1 g vial creates a 100 mg/mL solution.[11] Adding 4.8 mL to a 500 mg vial also yields a 100 mg/mL solution.[11]

-

Inject the diluent into the Cefazolin vial.

-

Gently swirl or shake the vial until the powder is completely dissolved.[10] Reconstituted solutions may appear pale yellow to yellow.[12]

-

-

Dilution (if necessary): If a lower concentration is required, perform a further dilution with a sterile diluent. For example, to achieve a 25 mg/mL solution, you can take 5 mL of a 100 mg/mL solution (500 mg of cefazolin) and add 15 mL of 0.9% sodium chloride to a final volume of 20 mL.[11]

-

Storage: Use the reconstituted solution promptly. If storage is necessary, refer to the manufacturer's instructions for stability at refrigerated temperatures.

Administration Routes

a. Intraperitoneal (IP) Injection

Protocol:

-

Properly restrain the mouse, exposing the abdomen.

-

Tilt the mouse slightly head-down to move the abdominal organs forward.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.

-

Aspirate briefly to ensure no fluid (urine, blood) is drawn, indicating correct placement.

-

Inject the Cefazolin solution slowly.

-

Withdraw the needle and return the mouse to its cage.

b. Subcutaneous (SC) Injection

Protocol:

-

Grasp the loose skin over the back of the neck (scruff) to form a "tent".

-

Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

-

Aspirate briefly to check for blood.

-

Inject the Cefazolin solution, which will form a small bleb under the skin.

-

Withdraw the needle and return the mouse to its cage.

c. Intravenous (IV) Injection (Tail Vein)

Protocol:

-

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the mouse in a suitable restrainer.

-

Disinfect the tail with an alcohol swab.

-

Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins.

-

A successful insertion is often indicated by a small flash of blood in the needle hub.

-

Slowly inject the Cefazolin solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

-

After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Visualizations

Caption: Workflow for a typical in vivo mouse study involving Cefazolin treatment.

References

- 1. Duration of antibiotic prophylaxis. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Perioperative use of cefazolin ameliorates postoperative cognitive dysfunction but induces gut inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial efficacy of cefazolin and cephradine in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Duration of cefazolin prophylaxis did not impact infection risk in a murine model of joint arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Semimechanistic Modeling of the Effects of Blast Overpressure Exposure on Cefazolin Pharmacokinetics in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aerosol inhalation delivery of cefazolin in mice: Pharmacokinetic measurements and antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fresenius-kabi.com [fresenius-kabi.com]

- 10. medsafe.govt.nz [medsafe.govt.nz]

- 11. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 12. labeling.pfizer.com [labeling.pfizer.com]

Determining Cefazolin MIC: A Detailed Guide to the Broth Microdilution Method

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Cefazolin using the broth microdilution method. The MIC is a critical metric in antimicrobial susceptibility testing, defining the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. This protocol is based on established principles and guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure accuracy and reproducibility.

Core Principles

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible growth in the wells of a microtiter plate is used to determine the MIC.

Data Presentation: Cefazolin Interpretive Criteria and Quality Control

Accurate MIC determination relies on standardized interpretive criteria and rigorous quality control. The following tables summarize the CLSI clinical breakpoints for Cefazolin against Enterobacterales and the expected MIC ranges for recommended quality control (QC) strains.

Table 1: CLSI Clinical Breakpoints for Cefazolin against Enterobacterales (Systemic Infections) [1][2][3][4]

| Interpretation | MIC (µg/mL) |

| Susceptible (S) | ≤ 2 |

| Intermediate (I) | 4 |

| Resistant (R) | ≥ 8 |

Note: These breakpoints are for systemic infections and may differ for uncomplicated urinary tract infections.[2][5][6]

Table 2: Quality Control (QC) Ranges for Cefazolin MIC Testing

| QC Strain | ATCC Number | Cefazolin MIC Range (µg/mL) |

| Escherichia coli | 25922 | 1 - 4 |

| Staphylococcus aureus | 29213 | 0.25 - 1 |

| Pseudomonas aeruginosa | 27853 | > 32 (for verification of test system) |

Note: QC testing should be performed with each batch of MIC assays to ensure the validity of the results.[3][7]

Experimental Protocol: Broth Microdilution for Cefazolin MIC

This protocol outlines the necessary steps for performing a broth microdilution assay to determine the Cefazolin MIC.

Materials

-

Cefazolin sodium salt powder

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile water or other appropriate solvent for Cefazolin

-

Bacterial isolates for testing

-

QC strains (E. coli ATCC 25922, S. aureus ATCC 29213)

-

Sterile petri dishes, test tubes, and pipettes

-

Spectrophotometer or densitometer

-

Incubator (35°C ± 2°C)

Procedure

1. Preparation of Cefazolin Stock Solution

-

Calculate the amount of Cefazolin powder needed to prepare a stock solution of a known concentration (e.g., 1280 µg/mL).[8]

-

Dissolve the Cefazolin powder in a suitable sterile solvent. Water for injection is a common diluent.[9]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter if the solvent was not initially sterile.[8]

-

Store the stock solution in aliquots at -20°C or below until use. Avoid repeated freeze-thaw cycles.[8]

2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile broth or saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a densitometer.

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][11]

3. Serial Dilution of Cefazolin in Microtiter Plate

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the Cefazolin stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.

-

The final volume in each well after this step will be 100 µL.

4. Inoculation of the Microtiter Plate

-

Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to each well containing the Cefazolin dilutions and the growth control well. This will bring the final volume in these wells to 200 µL.

-

The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

-

Include a sterility control well containing only uninoculated CAMHB and a growth control well containing CAMHB and the bacterial inoculum but no Cefazolin.

5. Incubation

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

6. Reading and Interpreting Results

-

After incubation, visually inspect the microtiter plate for bacterial growth. The sterility control well should be clear, and the growth control well should show distinct turbidity.

-

The MIC is the lowest concentration of Cefazolin that completely inhibits visible growth of the organism.[10]

-

Compare the determined MIC value to the clinical breakpoints in Table 1 to classify the isolate as susceptible, intermediate, or resistant.

Visualizing the Workflow

The following diagram illustrates the key steps in the broth microdilution method for Cefazolin MIC determination.

Caption: Workflow for Cefazolin MIC determination.

References

- 1. clsi.staging.fynydd.com [clsi.staging.fynydd.com]

- 2. Understanding Cefazolin Reporting for Enterobacteriaceae | CLSI [clsi.org]

- 3. media.beckmancoulter.com [media.beckmancoulter.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. MR08 | Cefazolin Breakpoints for Enterobacterales (Uncomplicated Urinary Tract Infections) [clsi.org]

- 6. Cefazolin as a predictor of urinary cephalosporin activity in indicated Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quality Control Guidelines for Disk Diffusion and Broth Microdilution Antimicrobial Susceptibility Tests with Seven Drugs for Veterinary Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. anmfonline.org [anmfonline.org]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Cefazolin Agar Disk Diffusion Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefazolin, a first-generation cephalosporin antibiotic, is a critical tool in the management of various bacterial infections.[1][2] It is particularly effective against gram-positive bacteria and some gram-negative bacteria.[1] Cefazolin functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[1][3] The agar disk diffusion assay, also known as the Kirby-Bauer test, is a widely used and standardized method for determining the in vitro susceptibility of bacterial isolates to antimicrobial agents like Cefazolin.[4] This document provides a detailed protocol for performing the Cefazolin agar disk diffusion assay, along with interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action